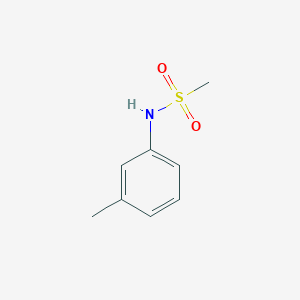
N-(3-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)methanesulfonamide, also known as MMS, is a chemical compound that has been widely studied for its potential therapeutic applications. MMS belongs to the family of sulfonamide compounds, which have been used as antibacterial and antitumor agents due to their ability to inhibit the activity of enzymes involved in the biosynthesis of essential metabolites.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)methanesulfonamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in the biosynthesis of essential metabolites such as nucleotides and amino acids. This leads to the disruption of cell growth and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects
N-(3-methylphenyl)methanesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of bacteria by disrupting their cell membranes and inhibiting the synthesis of essential metabolites.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methylphenyl)methanesulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. However, its solubility in organic solvents can make it difficult to work with in aqueous solutions. Additionally, N-(3-methylphenyl)methanesulfonamide may exhibit different effects depending on the cell type or organism being studied, making it important to carefully select appropriate experimental models.
Future Directions
Future research on N-(3-methylphenyl)methanesulfonamide could focus on further elucidating its mechanism of action, exploring its potential as a combination therapy with other anticancer or antibacterial agents, and investigating its effects on other diseases such as autoimmune disorders. Additionally, research could focus on developing more efficient synthesis methods and optimizing its pharmacokinetics for clinical use.
Conclusion
In conclusion, N-(3-methylphenyl)methanesulfonamide is a promising compound with potential therapeutic applications in various fields of medicine. Its antitumor and antibacterial properties make it a valuable candidate for further research, and its relatively low toxicity and solubility in organic solvents make it a useful tool for lab experiments. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
N-(3-methylphenyl)methanesulfonamide can be synthesized through the reaction between 3-methylbenzenesulfonyl chloride and ammonia in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol.
Scientific Research Applications
N-(3-methylphenyl)methanesulfonamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have antitumor activity against several types of cancer cells, including breast, lung, and colon cancer. N-(3-methylphenyl)methanesulfonamide has also been investigated for its antibacterial properties, particularly against multidrug-resistant strains of bacteria.
properties
IUPAC Name |
N-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-7-4-3-5-8(6-7)9-12(2,10)11/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLRFAILADPRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)


![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)


![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)